M-twist protein
Description
Properties
CAS No. |
136253-27-5 |
|---|---|
Molecular Formula |
C9H9ClO4S |
Synonyms |
M-twist protein |
Origin of Product |
United States |
Scientific Research Applications
Cancer Biology
Role in Epithelial-Mesenchymal Transition (EMT)
M-Twist is recognized as a master regulator of EMT, a process critical for cancer metastasis. It promotes the transition of epithelial cells to a mesenchymal state, enhancing their migratory and invasive capabilities. Research has shown that M-Twist interacts with components of the Mi2/NuRD complex, which is essential for the transcriptional repression of E-cadherin—an important epithelial marker. This interaction facilitates cancer cell migration and invasion in vitro and in vivo, highlighting M-Twist's pivotal role in promoting metastasis in breast cancer and other malignancies .
Mechanisms of Action
M-Twist functions by dimerizing with other bHLH proteins and binding to E-boxes in target gene promoters. It has been identified as a negative regulator of MyoD, inhibiting myogenic differentiation by sequestering E proteins necessary for muscle lineage commitment . Additionally, M-Twist modulates various signaling pathways associated with tumor initiation and progression, such as the PI3K/AKT and MAPK pathways .
Muscle Development
Inhibition of Myogenesis
M-Twist plays a crucial role in muscle development by inhibiting myogenic differentiation. It has been shown to interact with MyoD and other myogenic bHLH proteins, preventing their function and thus blocking muscle cell differentiation. This inhibition is mediated through specific interactions involving the basic domains of these proteins . The regulation of myogenesis by M-Twist is essential for maintaining the balance between proliferation and differentiation during muscle development.
Immune Response Modulation
Regulation of Hematopoietic Cells
Recent studies have indicated that M-Twist also influences immune responses by modulating the activation of hematopoietic cells. In mature myeloid cells, M-Twist negatively regulates pro-inflammatory cytokine production while promoting anti-inflammatory responses. This dual role suggests that M-Twist could be targeted for therapeutic interventions in inflammatory diseases .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Cripps et al., 1998 | Identified over 500 target genes regulated by Twist family proteins | Understanding transcriptional networks in development |
| Oncotarget, 2017 | Highlighted M-Twist's role in chemoresistance across various cancers | Potential target for overcoming drug resistance |
| Nature Reviews, 2014 | Discussed Twist's involvement in immune modulation | Therapeutic strategies for inflammatory conditions |
Comparison with Similar Compounds
Structural Comparison with Similar bHLH Proteins
bHLH Domain Conservation
M-twist belongs to the class B bHLH family, characterized by a conserved domain enabling dimerization with class A bHLH proteins (e.g., MyoD, E12/E47) . However, unlike most bHLH proteins that activate differentiation, M-twist acts as a transcriptional repressor. Structural studies reveal that M-twist can form homodimers in vitro but preferentially heterodimerizes with class A partners to block their DNA-binding activity .
Table 1: Structural Features of M-Twist and Related Proteins
| Protein | Class | Dimerization Partners | Role in Differentiation | Key Domains |
|---|---|---|---|---|
| M-Twist | B | MyoD, E12/E47 | Inhibitor | bHLH, Twist-box |
| H-TWIST | B | MyoD, E12/E47 | Inhibitor | bHLH, Twist-box |
| TWIST1 | B | E12/E47 | EMT Promoter | bHLH, Twist-box |
| TWIST2 | B | Unknown | Cachexia-linked | bHLH |
| MyoD | A | E12/E47 | Activator | bHLH, Transactivation domain |
Species-Specific Variations
Human H-TWIST and murine M-Twist share 96% amino acid identity, but functional differences arise in disease contexts.
Functional Comparison with Related Proteins
Role in Differentiation and Development
- M-Twist vs. MyoD: M-twist inhibits MyoD-mediated muscle differentiation by sequestering it into nonfunctional heterodimers . In contrast, MyoD activates muscle-specific genes like myogenin .
- M-Twist vs. TWIST1: While M-twist is essential for embryonic development, TWIST1 drives EMT in cancers. TWIST1 overexpression correlates with poor prognosis in prostate and breast cancers .
- TWIST2 : Largely distinct from M-twist, TWIST2 deficiency in mice leads to cachexia, highlighting its role in metabolic regulation .
Regulatory Mechanisms
- Negative Feedback : M-twist suppresses NF-κB activity, modulating cytokine expression during inflammation .
- Post-Translational Regulation : TWIST1 stability is regulated by TRIM28 (ubiquitination) and SPOP (degradation), whereas M-twist’s activity is modulated by antisense oligonucleotides in experimental models .
Clinical and Research Implications
Cancer Metastasis
TWIST1, stabilized by M-twist-interacting proteins like TRIM28, is a biomarker for metastasis in breast and hepatocellular cancers . In contrast, M-twist’s role in osteoblast differentiation inversely correlates with proliferation markers like histone H4, suggesting context-dependent functions .
Preparation Methods
Vector Systems and Cloning Strategies
M-Twist is typically expressed using mammalian vectors (e.g., pCMV, pcDNA3.1) with epitope tags (HA, Flag) for detection. Site-directed mutagenesis of NLS motifs (e.g., K20A/R23A in NLS1) disrupts nuclear localization, as demonstrated in HEK293T cells. For yeast two-hybrid screens, Gal4 DNA-binding domain (DBD) fusions identify interaction partners like TCF-4.
Table 1: Common Expression Constructs for M-Twist
| Vector | Host System | Tag | Application | Reference |
|---|---|---|---|---|
| pcDNA3.1(+) | HEK293T | HA | Transcriptional assays | |
| pCMV-Flag | MCF7 | Flag | Co-IP/NuRD interactions | |
| pGEX-4T-1 | E. coli BL21 | GST | Protein-protein binding |
Recombinant Protein Expression Systems
Eukaryotic Systems
HEK293T and MCF7 cells are preferred for full-length M-Twist expression due to proper post-translational modifications. Transient transfection with polyethylenimine (PEI) achieves ~70% efficiency in HEK293T cells. Stable lines (e.g., MCF7-TWIST1) enable long-term studies of EMT and metastasis.
Prokaryotic Systems
While E. coli systems (e.g., BL21) lack modification capacity, they yield high quantities of truncated M-Twist (e.g., bHLH domain) for structural studies. Induction with 0.5 mM IPTG at 18°C for 16 hours minimizes inclusion body formation.
Purification Techniques
Affinity Chromatography
Ni-NTA resin isolates His-tagged M-Twist with >90% purity. Elution with 250 mM imidazole in 20 mM Tris-HCl (pH 8.0) preserves protein activity. For Flag-tagged variants, anti-Flag M2 magnetic beads achieve 95% recovery in Co-IP assays.
Table 2: Key Purification Protocols
Co-Immunoprecipitation (Co-IP)
M-Twist interacts with NuRD complex components (HDAC2, MTA2) and BRD8, validated by reciprocal Co-IP. Magnetic bead-based protocols (e.g., Dynabeads Protein G) reduce nonspecific binding.
Post-Translational Modification Analysis
Acetylation and Ubiquitination
Non-acetylated M-Twist (K73/K76 mutants) preferentially binds NuRD over TIP60 complexes, altering gene repression profiles. Ubiquitination assays using anti-ubiquitin antibodies confirm p53/Pirh2-mediated degradation (t₁/₂ = 3 hours).
Table 3: Modifications Impacting M-Twist Stability
| Modification | Enzyme/Partner | Effect on M-Twist | Reference |
|---|---|---|---|
| Ubiquitination | Pirh2 | Proteasomal degradation | |
| Acetylation | TIP60 | Stabilizes TIP60 complex |
Functional Characterization Assays
Transcriptional Reporter Assays
Gal4-TWIST1 fusion proteins repress 17×4-TK-Luc reporters by 70% in HEK293T cells, mapping repression domains to residues 1–108. Twist1-KK (acetylation-mimic) upregulates MYC and SNAI2 via BRD8 recruitment.
Cell Migration and Invasion
Stable M-Twist expression in 4T1 cells increases Transwell invasion by 4-fold, reversible with BRD8 knockdown. Antisense oligonucleotides (20 µM) restore myoblast differentiation in Twist-overexpressing cells.
Quality Control and Validation
Q & A
Q. What structural characteristics define the M-TWIST protein, and how do they influence its functional roles?
M-TWIST is a basic helix-loop-helix (bHLH) transcription factor characterized by a conserved bHLH domain critical for DNA binding and dimerization. Structural studies show that M-TWIST can form heterodimers with class A bHLH proteins (e.g., E12/E47) and homodimers in vitro, which modulate its transcriptional activity . The carboxyl-terminal region is essential for interactions with co-regulators like MEF2, impacting myogenic inhibition . Methodologically, structural analysis tools like X-ray crystallography or computational platforms (e.g., mTM-align ) can elucidate dimerization dynamics and domain-specific interactions.
Q. How can researchers reliably detect and quantify M-TWIST expression in cellular models?
Standard methods include:
- Western blotting using validated antibodies targeting epitopes in the bHLH domain (e.g., Invitrogen’s TWIST1 polyclonal antibody ).
- Immunohistochemistry (IHC) with tissue-specific validation, particularly in embryonic mesenchyme or cancer samples .
- qRT-PCR with primers designed against conserved regions of TWIST1 (Human: Gene ID 7291; Mouse: Gene ID 22160) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in M-TWIST’s role in cancer metastasis?
M-TWIST promotes epithelial-mesenchymal transition (EMT) in breast and gastric cancers by upregulating CD24 and β-catenin/Akt pathways , yet its overexpression in prostate cancer correlates with biochemical recurrence-free survival . To address discrepancies:
- Use patient-derived xenografts (PDXs) with tissue-specific TWIST1 knockouts to assess context-dependent effects.
- Employ single-cell RNA sequencing to map heterogeneity in EMT states within tumors.
- Validate findings using ChIP-seq to identify direct transcriptional targets in different cancer microenvironments .
Q. How does M-TWIST interact with Wnt/β-catenin and FGF signaling during morphogenesis?
M-TWIST synergizes with Wnt/β-catenin to maintain stemness in cancer cells and embryonic mesenchyme . In calvarial bone development, it integrates FGF signaling to regulate suture patterning . Methodologically:
Q. What experimental designs address discrepancies in M-TWIST’s role in myogenic differentiation?
M-TWIST inhibits muscle differentiation by sequestering E proteins and blocking MyoD/MEF2 activity , but its spatiotemporal expression in somites suggests context-dependent regulation. Approaches include:
- In vitro 3D culture systems mimicking somite patterning to study dose-dependent effects .
- Time-lapse live imaging of TWIST1 reporter cell lines to correlate expression dynamics with differentiation milestones .
- Proteomic profiling to identify post-translational modifications (e.g., phosphorylation) that modulate its inhibitory function .
Methodological Considerations
Q. How can researchers validate M-TWIST’s transcriptional targets across species?
- Use cross-species chromatin accessibility assays (ATAC-seq) to identify conserved regulatory elements.
- Leverage mTM-align for structural comparisons of M-TWIST homologs (e.g., human TWIST1 vs. murine M-TWIST) to predict conserved DNA-binding motifs .
- Combine luciferase reporter assays with site-directed mutagenesis of putative binding sites in promoter regions .
Q. What controls are essential for functional studies of M-TWIST in vivo?
- Include conditional knockout models (e.g., Twist1-floxed mice) to avoid embryonic lethality .
- Validate antibody specificity using knockout validation controls in IHC/Western blotting .
- Monitor off-target effects in CRISPR/Cas9 experiments with whole-exome sequencing of edited cell lines .
Data Interpretation Challenges
Q. How should researchers reconcile conflicting data on M-TWIST’s role in EMT versus stemness maintenance?
M-TWIST’s dual roles may reflect tissue-specific signaling contexts. For example, in gastric cancer, it sustains stemness via TGF-β cross-talk , whereas in breast cancer, it drives EMT through CD24 . To dissect these pathways:
- Apply phospho-specific antibodies to map activation states of downstream kinases (e.g., Akt, ERK).
- Use multi-omics integration (RNA-seq, proteomics) to identify co-regulated networks in patient cohorts .
Q. What statistical approaches are recommended for analyzing M-TWIST expression in heterogeneous tumor samples?
- Digital pathology algorithms (e.g., QuPath) can quantify M-TWIST IHC staining intensity and spatial distribution .
- Survival analysis with Cox proportional hazards models should stratify patients by TWIST1 expression quartiles and clinicopathological variables (e.g., Gleason score in prostate cancer ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
